Octadecyldihydroxyacetone phosphate

Descripción

Definition and Biochemical Classification

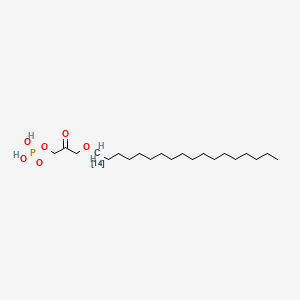

Octadecyldihydroxyacetone phosphate (ODHAP) is a phosphorylated ether lipid intermediate with the molecular formula $$ \text{C}{21}\text{H}{43}\text{O}_6\text{P} $$ . Structurally, it consists of a dihydroxyacetone phosphate backbone esterified at the sn-1 position with an octadecyl (18-carbon) alkyl chain . This compound belongs to the class of 1-alkylglycerone phosphates , a subgroup of ether-linked glycerophospholipids distinguished by their resistance to enzymatic hydrolysis compared to ester-linked counterparts .

ODHAP serves as a key metabolite in peroxisomal ether lipid biosynthesis, acting as the immediate precursor for plasmalogens—essential membrane components in neural and cardiac tissues . Its classification within lipid biochemistry is further defined by its role in the acyl-dihydroxyacetone phosphate (DHAP) pathway, which operates in peroxisomes and the endoplasmic reticulum .

Historical Context and Discovery

The discovery of ODHAP is intertwined with research on peroxisomal disorders in the late 20th century. Early studies in the 1980s identified alkylglycerone phosphate synthase (AGPS), the enzyme responsible for converting acyl-DHAP to alkyl-DHAP, as critical for ether lipid synthesis . Purified AGPS from guinea pig liver demonstrated the enzyme's ability to catalyze the substitution of acyl groups with fatty alcohols, forming ODHAP .

Clinical investigations into rhizomelic chondrodysplasia punctata (RCDP) type 3, a genetic disorder characterized by plasmalogen deficiency, revealed mutations in the AGPS gene (Chromosome 2q31) as causative . These findings underscored ODHAP's biological indispensability and spurred structural characterizations using NMR and mass spectrometry .

Nomenclature and Structural Terminology

ODHAP is systematically named 3-(octadecyloxy)-2-oxopropyl dihydrogen phosphate (IUPAC) . Alternative designations include:

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 422.54 g/mol | |

| CAS registry number | 74430-89-0 | |

| SMILES notation | CCCCCCCCCCCCCCCCCCCOCC(=O)COP(=O)(O)O | |

| logP (lipophilicity) | 6.2 (predicted) |

The molecule's amphiphilic nature arises from its hydrophobic octadecyl chain and hydrophilic phosphate group, enabling integration into lipid bilayers during membrane synthesis .

Biological Significance in Ether Lipid Metabolism

ODHAP occupies a pivotal position in the peroxisomal ether lipid pathway:

- Acyl-DHAP Formation : Dihydroxyacetone phosphate is acylated by glyceronephosphate O-acyltransferase (GNPAT) using fatty acyl-CoA .

- Ether Bond Synthesis : AGPS replaces the acyl group with a fatty alcohol (e.g., octadecanol), yielding ODHAP .

- Reduction and Elongation : ODHAP is reduced to 1-O-alkyl-sn-glycerol-3-phosphate, which subsequently incorporates polar headgroups (e.g., choline) in the endoplasmic reticulum to form plasmalogens .

Key Pathway Reactions:

$$

\text{Acyl-DHAP} + \text{Fatty alcohol} \xrightarrow{\text{AGPS}} \text{ODHAP} + \text{Fatty acid} \quad \text{}

$$

Disruptions in this pathway, as seen in AGPS deficiencies, reduce plasmalogen levels by 90%, leading to severe developmental abnormalities and impaired membrane function . ODHAP's role extends beyond structural lipids; it modulates fatty acid utilization, favoring signaling lipid synthesis over energy production .

Propiedades

Número CAS |

40166-27-6 |

|---|---|

Fórmula molecular |

C21H43O6P |

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

(3-(114C)octadecoxy-2-oxopropyl) dihydrogen phosphate |

InChI |

InChI=1S/C21H43O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h2-20H2,1H3,(H2,23,24,25)/i18+2 |

Clave InChI |

DSLZSTBYLRGPIK-GTFORLLLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(=O)COP(=O)(O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCCC[14CH2]OCC(=O)COP(=O)(O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCC(=O)COP(=O)(O)O |

Sinónimos |

octadecyldihydroxyacetone phosphate |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of Glycolic Acid Derivatives

The foundational approach involves alkylating glycolic acid to introduce the octadecyl chain. Hajra et al. (1983) demonstrated this using 1-iodohexadecane (C16) as a model, which can be adapted for octadecyl (C18) synthesis.

Procedure :

-

Alkylation : Ethyl glycolate is condensed with 1-iodooctadecane in the presence of silver oxide at 140°C. This yields O-octadecyl ethyl glycolate.

-

Saponification : The ethyl ester is hydrolyzed using 6N KOH, followed by acidification with HCl to isolate O-octadecyl glycolic acid.

-

Acid Chloride Formation : O-octadecyl glycolic acid is treated with oxalyl chloride to generate O-octadecyl hydroxyacetyl chloride.

Critical Parameters :

Diazoketone Intermediate Formation

The acid chloride is reacted with diazomethane to form the diazoketone, a key intermediate.

Synthesis Steps :

-

Condensation : O-octadecyl hydroxyacetyl chloride is added dropwise to an excess of diazomethane in diethyl ether at 5°C.

-

Purification : The resulting O-octadecyl diazoacetone is isolated via solvent evaporation and recrystallization from hexane.

Yield Optimization :

Phosphorylation via Acid Catalysis

The diazoketone undergoes phosphorolysis with concentrated H₃PO₄ to introduce the phosphate group.

Reaction Conditions :

-

Temperature : 70–72°C in dioxane.

-

Time : 2 hours under constant stirring.

-

Stoichiometry : Excess H₃PO₄ (4:1 molar ratio to diazoketone) prevents diester formation.

Product Isolation :

-

The crude product is partitioned between chloroform/methanol/water (1:2:0.8).

-

Column chromatography on silicic acid (eluent: chloroform/methanol/acetic acid/water, 25:15:3:1) removes unreacted diazoketone and phosphodiesters.

Analytical Characterization

Thin-Layer Chromatography (TLC)

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy :

-

Peaks at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (P=O stretch).

-

-

Nuclear Magnetic Resonance (NMR) :

Synthesis Variations and Labeled Derivatives

Radiolabeled Compounds

Dimethyl Ketal Protection

-

Procedure : The ketone group is protected as a dimethyl ketal using trimethyl orthoformate in methanol.

-

Application : Facilitates storage and subsequent functionalization without ketone oxidation.

Scalability and Industrial Considerations

Yield and Purity

-

Overall Yield : 50% from O-octadecyl glycolic acid.

-

Purity : >98% after silicic acid chromatography.

Stability Profiles

-

Storage : Stable in chloroform at -20°C for 1 month.

-

Decomposition : <20% degradation after 6 months under inert atmosphere.

Comparative Analysis with Shorter-Chain Analogs

| Parameter | Octadecyl (C18) | Hexadecyl (C16) | Tetradecyl (C14) |

|---|---|---|---|

| Alkylation Yield (%) | 65 | 70 | 75 |

| Phosphorolysis Time (h) | 2 | 1.5 | 1 |

| Melting Point (°C) | 85–87 | 83–85 | 78–80 |

Data adapted from Hajra et al. (1983).

Challenges and Mitigation Strategies

Byproduct Formation

-

Phosphodiester Byproduct : Caused by equivalent H₃PO₄ and diazoketone concentrations. Mitigated by using H₃PO₄ in excess.

-

Alkyl Alcohol Contamination : Removed via hexane extraction during saponification.

Q & A

Q. How can researchers accurately quantify octadecyldihydroxyacetone phosphate in complex biological matrices?

Methodological Answer: Fluorometric assays are widely used for quantification. Key steps include:

- Sample Preparation : Deproteinize samples using perchloric acid (6% w/v) to avoid interference from cellular proteins .

- Standard Curve : Prepare a dilution series of DHAP lithium salt (≥93% purity) to establish a linear range (0.1–10 nmol/well) .

- Detection : Use excitation/emission wavelengths of 535/587 nm with a fluorescence plate reader. Include blanks to correct for background fluorescence .

- Validation : Cross-validate with enzymatic assays (e.g., glycerol-3-phosphate dehydrogenase coupling) to confirm specificity .

Q. What are the critical considerations for maintaining structural integrity of this compound during experimental procedures?

Methodological Answer:

- Storage : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. Reconstitute in degassed, ultrapure water (pH 6.5–7.0) to avoid phosphate group degradation .

- Handling : Avoid repeated freeze-thaw cycles. Use argon gas to purge buffers when working under aerobic conditions .

- Purity Checks : Monitor impurities (e.g., ~0.2 mol% glyceraldehyde 3-phosphate) via HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. What methodological approaches exist for studying the enzymatic synthesis of this compound in peroxisomal systems?

Methodological Answer:

- Enzyme Kinetics : Use recombinant alkylglycerone phosphate synthase (AGPS) expressed in HEK293 cells. Measure activity via radiolabeled [¹⁴C]-alkyl-DHAP incorporation into ether lipids .

- Inhibitor Studies : Test AGPS specificity with substrate analogs (e.g., hexadecyl-DHAP) and analyze kinetic parameters (Km, Vmax) using Lineweaver-Burk plots .

- Localization : Confirm peroxisomal targeting via immunofluorescence microscopy with anti-AGPS antibodies and organelle markers (e.g., catalase) .

Q. How should researchers address discrepancies in this compound measurements between fluorometric assays and mass spectrometry?

Methodological Answer:

- Interference Analysis : Check for matrix effects (e.g., phospholipids in lipid-rich samples) that may quench fluorescence. Dilute samples 1:5 in assay buffer and re-measure .

- Cross-Validation : Use LC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and negative ion mode (m/z 168.04 for DHAP). Compare slopes of standard curves from both methods .

- Statistical Reconciliation : Apply Bland-Altman analysis to quantify systematic biases between techniques .

Q. What strategies optimize sample preparation for this compound analysis in lipid-rich environments?

Methodological Answer:

- Lipid Removal : Pre-treat samples with hexane (1:3 v/v) to extract neutral lipids. Centrifuge at 15,000 × g for 10 min to separate phases .

- Solid-Phase Extraction : Use C8 cartridges to isolate polar metabolites. Elute DHAP with 20% methanol in 10 mM ammonium acetate .

- Quality Control : Spike samples with deuterated DHAP (d₃-DHAP) as an internal standard to monitor recovery rates (target >85%) .

Q. What technical validation methods are recommended for confirming this compound identity in novel biological systems?

Methodological Answer:

- Structural Confirmation : Perform ³¹P-NMR (121.49 MHz) to detect the phosphate group (δ = 3–5 ppm). Compare with synthetic standards .

- Enzymatic Digestion : Treat samples with potato acid phosphatase (37°C, 1 hr) and confirm DHAP conversion to dihydroxyacetone via GC-MS .

- Isotopic Tracing : Use [U-¹³C]-glucose labeling to track DHAP incorporation into glycerolipid pathways via FT-ICR-MS .

Q. How can researchers mitigate interference from glyceraldehyde 3-phosphate when analyzing this compound?

Methodological Answer:

- Chromatographic Separation : Employ ion-pair chromatography with tributylamine (10 mM, pH 5.0) to resolve DHAP (Rt = 8.2 min) and glyceraldehyde 3-phosphate (Rt = 9.5 min) .

- Enzymatic Elimination : Pre-incubate samples with triosephosphate isomerase (TPI) to convert glyceraldehyde 3-phosphate to DHAP, then measure total DHAP and subtract baseline levels .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound metabolic studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify correlations between DHAP levels and downstream metabolites (e.g., plasmalogens) .

- Power Analysis : Calculate sample size required to detect a 20% change in DHAP concentration (α = 0.05, power = 0.8) using historical variance data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.